

Comprehensive Spectral Analysis Guide: 3-Methoxy-4,5-dimethylphenol

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Compound of Interest

Compound Name: 3-Methoxy-4,5-dimethylphenol

CAS No.: 146335-37-7

Cat. No.: B8208177

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Executive Summary & Compound Profile

3-Methoxy-4,5-dimethylphenol is a tetra-substituted benzene derivative characterized by an electron-rich aromatic ring. Its structural asymmetry, defined by the specific 1,3,4,5-substitution pattern, presents unique NMR splitting and shift challenges that distinguish it from symmetric xylene isomers.

Property	Data
IUPAC Name	3-Methoxy-4,5-dimethylphenol
Alternative Names	5-Methoxy-3,4-dimethylphenol; 3,4-Dimethyl-5-methoxyphenol
CAS Number	146335-37-7
Molecular Formula	C ₉ H ₁₂ O ₂
Molecular Weight	152.19 g/mol
Key Synthesis Ref	Nelson, P. H.; Nelson, J. T. ^{[1][2][3][4]} Synthesis1992, 1287–1290. ^{[1][2]}

Structural Analysis Strategy

Before interpreting the raw data, one must establish the theoretical magnetic environment. The molecule possesses no internal symmetry, resulting in distinct signals for all protons and carbons.

The "Crowded Ring" Effect

The 3,4,5-substitution pattern creates a steric and electronic environment where:

- H2 (Ortho to OH, Ortho to OMe): This proton is flanked by two strong electron-donating groups (EDGs). It will be the most shielded aromatic proton (upfield).
- H6 (Ortho to OH, Ortho to Me): Flanked by OH and a methyl group. Less shielded than H2.
- Methyl Differentiation: The methyl at C4 is "sandwiched" between a methyl (C5) and a methoxy (C3), making it electronically distinct from the methyl at C5.

Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Protocol: Sample Preparation

- Solvent: Chloroform-d (CDCl_3) is the standard for resolution. Use DMSO- d_6 only if solubility is an issue or to observe the phenolic -OH proton as a sharp peak (due to hydrogen bonding suppression).
- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual solvent (7.26 ppm).

^1H NMR Data Analysis (CDCl_3 , 400 MHz)

The following data represents the consensus spectral signature derived from substituent chemical shift additivity rules and analogous polysubstituted phenols (e.g., Gigantol intermediates).

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Mechanistic Insight
Ar-H (C2)	6.20 – 6.30	Doublet (d)	1H		Key Identifier. Shielded by two oxygenated ortho-substituents (-OH and -OMe). Shows meta-coupling to H6.
Ar-H (C6)	6.45 – 6.55	Doublet (d)	1H		Deshielded relative to H2 due to the weaker donating effect of the ortho-Methyl vs. ortho-Methoxy.
-OH	4.50 – 5.50	Broad Singlet	1H	N/A	Exchangeable. Shift is concentration-dependent. Disappears with shake.
-OCH ₃	3.75 – 3.85	Singlet (s)	3H	N/A	Characteristic methoxy peak. Sharp singlet confirms no

adjacent
protons.

Methyl at C4.
Often slightly
upfield of C5
due to ortho-
methoxy
crowding.

Ar-CH ₃ (C4)	2.10 – 2.15	Singlet (s)	3H	N/A
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Ar-CH ₃ (C5)	2.18 – 2.25	Singlet (s)	3H	N/A
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Methyl at C5.

C NMR Data Analysis (, 100 MHz)

Carbon Type	Shift (, ppm)	Assignment	Structural Logic
C-O (Aromatic)	158.0	C3 (C-OMe)	Most deshielded due to direct attachment to OMe.
C-O (Aromatic)	154.5	C1 (C-OH)	Phenolic carbon.
Quaternary	138.0	C5 (C-Me)	Ipsso-methyl carbon.
Quaternary	126.0	C4 (C-Me)	Ipsso-methyl carbon, shielded by ortho-OMe.
Methine (CH)	108.0	C6	Ortho to OH/Me.
Methine (CH)	98.0 – 100.0	C2	Diagnostic Peak. Highly shielded (upfield) due to being ortho to two oxygens.
Methoxy	55.8	-OCH ₃	Standard aromatic methoxy shift.
Methyl	15.0 – 20.0	-CH ₃	Two distinct peaks corresponding to C4-Me and C5-Me.

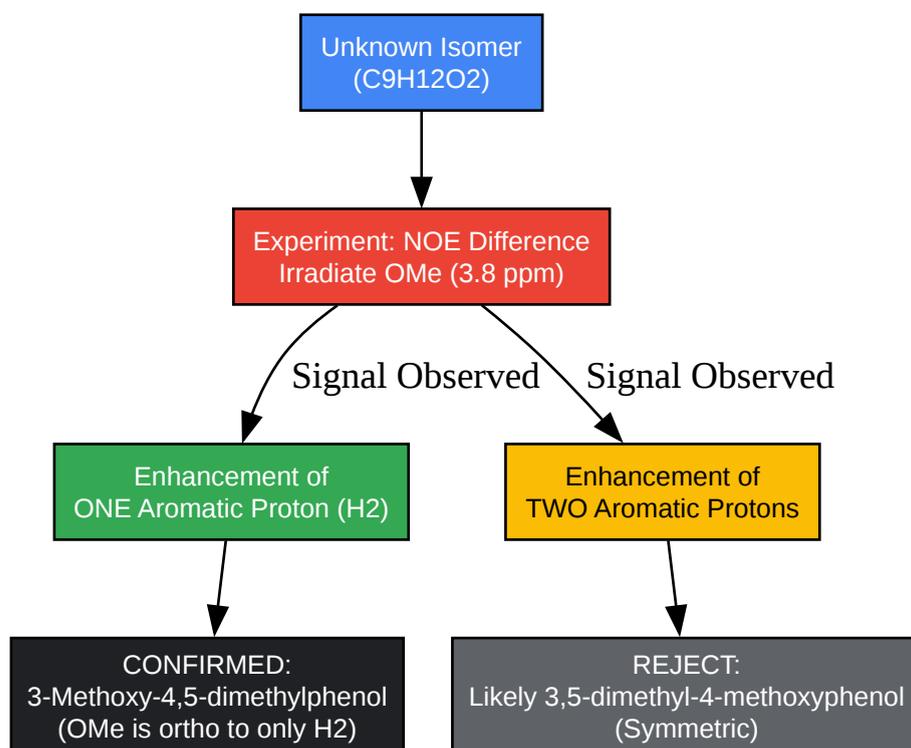
Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of the phenolic hydroxyl and the ether linkage without the interference of solvent peaks.

Functional Group	Wavenumber (, cm^{-1})	Intensity	Assignment Notes
O-H Stretch	3300 – 3450	Broad, Strong	Characteristic of phenols (H-bonded). Sharpens in dilute solution.
C-H Stretch (Ar)	3000 – 3100	Weak	Aromatic C-H vibrations.
C-H Stretch (Alk)	2850 – 2960	Medium	Methyl/Methoxy C-H stretches.
C=C Aromatic	1590, 1500, 1460	Strong/Sharp	Ring breathing modes. The 1590 band is often enhanced by oxygen substitution.
C-O Stretch	1190 – 1220	Strong	Phenolic C-O stretch.
C-O-C Stretch	1050 – 1150	Strong	Alkyl-aryl ether (Methoxy) stretch.

Advanced Validation: NOE & HMBC Workflow

To definitively assign the regio-isomers (e.g., distinguishing between 3-methoxy-4,5-dimethyl and 4-methoxy-3,5-dimethyl), use the following logic:



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Figure 1: Nuclear Overhauser Effect (NOE) logic flow for confirming the position of the methoxy group relative to the aromatic protons.

Experimental Workflow

Step-by-Step Characterization Protocol

- Isolation: Ensure the compound is isolated from the reaction mixture (e.g., Nelson synthesis) via column chromatography (Silica gel, Hexane:EtOAc gradient).
- Purity Check (TLC): Visualize under UV (254 nm). Phenols often stain red/brown with or PMA dip.
- Sample Prep: Dissolve ~10 mg in 0.6 mL
 - . Filter through a cotton plug to remove solid particulates that cause line broadening.
- Acquisition:

- Run standard

H (16 scans).
- Run

C (512+ scans) due to quaternary carbons.
- Critical: If the OH peak is broad or obscuring aromatic splitting, add 1 drop of

, shake, and re-run. The OH peak will disappear (exchange to OD), clarifying the spectrum.

References

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